N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide typically involves the coupling of benzimidazole and indole derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of one molecule and the amino group of another . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Studied for its potential antiviral activity.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual presence enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-indol-1-ylacetamide |
InChI |
InChI=1S/C19H18N4O/c24-19(13-23-12-10-14-5-1-4-8-17(14)23)20-11-9-18-21-15-6-2-3-7-16(15)22-18/h1-8,10,12H,9,11,13H2,(H,20,24)(H,21,22) |
InChI Key |
FWPJSRGAPZSABM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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